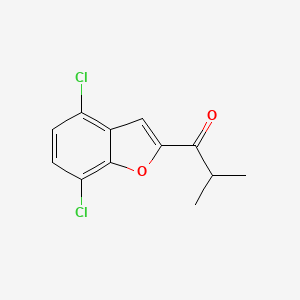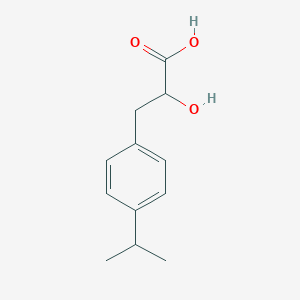
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a hydroxy group, and the third carbon is substituted with a 4-isopropylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-isopropylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation of 4-isopropylbenzaldehyde with malonic acid in the presence of a base such as piperidine. This reaction forms 2-(4-isopropylphenyl)acrylic acid.
Hydrogenation: The resulting 2-(4-isopropylphenyl)acrylic acid is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield 2-(4-isopropylphenyl)propanoic acid.
Hydroxylation: Finally, the hydroxylation of 2-(4-isopropylphenyl)propanoic acid is carried out using a suitable oxidizing agent such as potassium permanganate (KMnO4) to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alcohols or alkyl halides in the presence of acid catalysts.
Major Products
Oxidation: 2-Oxo-3-(4-isopropylphenyl)propanoic acid.
Reduction: 2-Hydroxy-3-(4-isopropylphenyl)propanol.
Substitution: Esters or ethers depending on the substituent.
科学研究应用
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
作用机制
The mechanism of action of 2-Hydroxy-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropylphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group on the phenyl ring.
2-Hydroxy-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group on the phenyl ring.
2-Hydroxy-3-(4-ethylphenyl)propanoic acid: Similar structure but with an ethyl group on the phenyl ring.
Uniqueness
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-hydroxy-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI 键 |
CEPHNDIROZUJAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


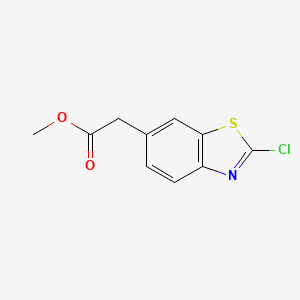

![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)


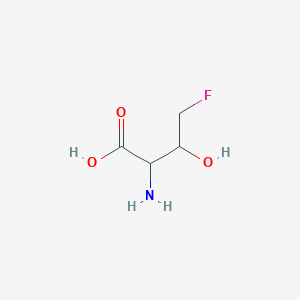
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
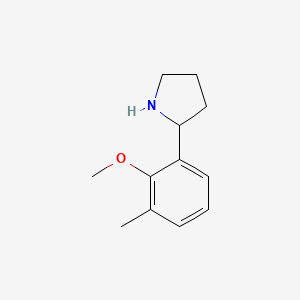
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
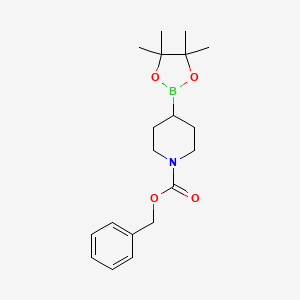
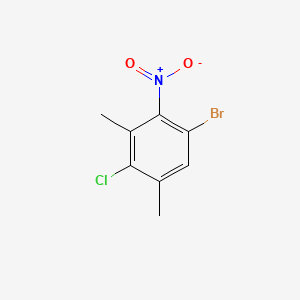
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
